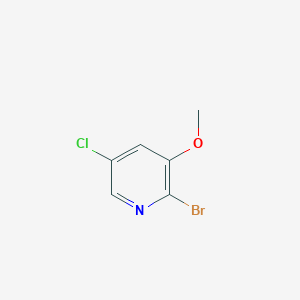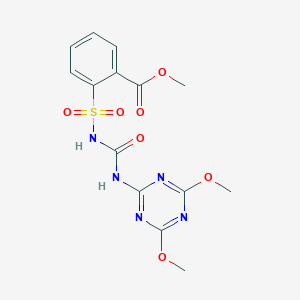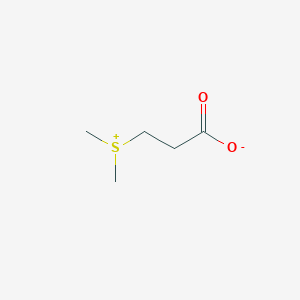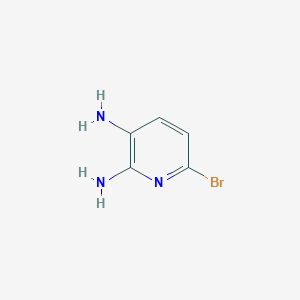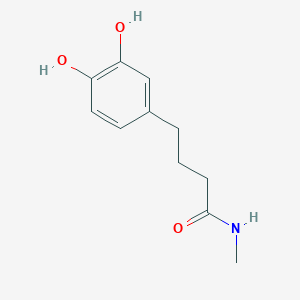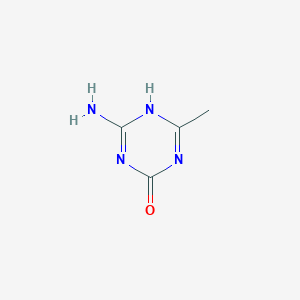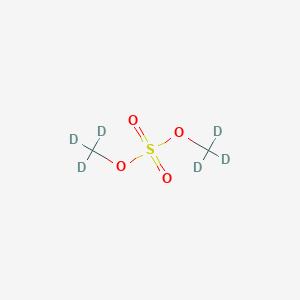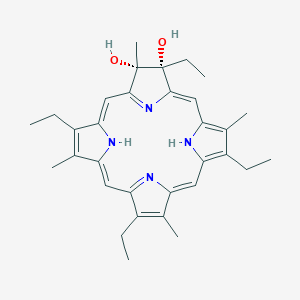
2,3-Dihydroxyetiochlorin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydroxyetiochlorin (DHEt) is a synthetic compound that belongs to the class of etiochlorins. It is a unique molecule that has attracted a lot of attention from the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. DHEt is a promising compound that has been studied extensively in recent years, and its synthesis, mechanism of action, and biochemical and physiological effects have been well documented.
作用机制
The mechanism of action of 2,3-Dihydroxyetiochlorin is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cellular components, leading to cell death. In PDT, 2,3-Dihydroxyetiochlorin is selectively taken up by cancer cells and activated by light, leading to the destruction of cancer cells while sparing healthy cells.
生化和生理效应
2,3-Dihydroxyetiochlorin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit microbial growth, and modulate the immune system. It has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 2,3-Dihydroxyetiochlorin in lab experiments is its ability to selectively target cancer cells while sparing healthy cells. This makes it an ideal candidate for use in PDT. However, one of the main limitations of using 2,3-Dihydroxyetiochlorin is its sensitivity to light. This can make it difficult to handle and store, and it can also limit its use in certain experiments.
未来方向
There are several future directions for research on 2,3-Dihydroxyetiochlorin. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new applications for 2,3-Dihydroxyetiochlorin, including its use as a photosensitizer in other types of therapy, such as antimicrobial therapy. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydroxyetiochlorin and its potential side effects.
合成方法
The synthesis of 2,3-Dihydroxyetiochlorin is a complex process that involves several steps. The most common method of synthesis involves the reaction of etioporphyrin I with hydroxylamine hydrochloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2,3-Dihydroxyetiochlorin. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
科学研究应用
2,3-Dihydroxyetiochlorin has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to have antimicrobial and anticancer properties. In biology, it has been used as a photosensitizer in photodynamic therapy (PDT) to treat various diseases, including cancer and skin disorders. In chemistry, it has been used as a catalyst in various chemical reactions.
属性
CAS 编号 |
130650-84-9 |
|---|---|
产品名称 |
2,3-Dihydroxyetiochlorin |
分子式 |
C32H40N4O2 |
分子量 |
512.7 g/mol |
IUPAC 名称 |
(2R,3S)-2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-22,24-dihydroporphyrin-2,3-diol |
InChI |
InChI=1S/C32H40N4O2/c1-9-20-17(5)23-13-27-21(10-2)19(7)25(35-27)15-30-32(38,12-4)31(8,37)29(36-30)16-28-22(11-3)18(6)24(34-28)14-26(20)33-23/h13-16,34-35,37-38H,9-12H2,1-8H3/t31-,32+/m0/s1 |
InChI 键 |
WSQGPJYZFHUZBN-AJQTZOPKSA-N |
手性 SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5[C@@]([C@@](C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
规范 SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(C(C(=N5)C=C1N2)(C)O)(CC)O)C)CC)C(=C3CC)C)C |
同义词 |
2,3-dihydroxyetiochlorin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



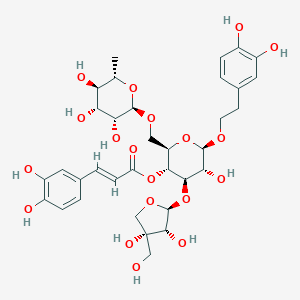
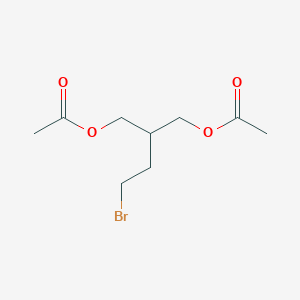
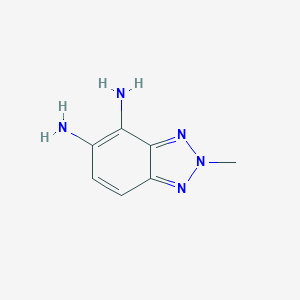
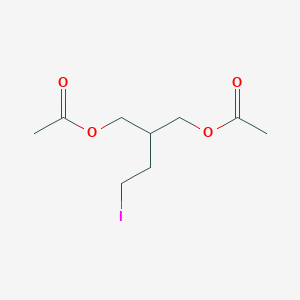
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
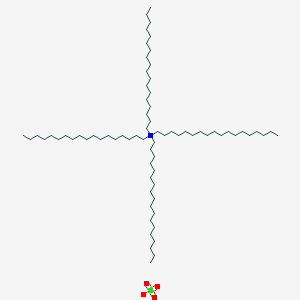
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
